Home > Products > Screening Compounds P138223 > Human beta-amyloid protein 42 (1-7)
Human beta-amyloid protein 42 (1-7) - 310901-06-5

Human beta-amyloid protein 42 (1-7)

Catalog Number: EVT-271101
CAS Number: 310901-06-5
Molecular Formula: C40H57N13O15S
Molecular Weight: 888.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Human beta-amyloid protein 42 (1-7) is a bioactive chemical.
Overview

Human beta-amyloid protein 42 (1-7) is a fragment derived from the amyloid precursor protein, which plays a significant role in the development of Alzheimer’s disease. This peptide is part of a larger family of amyloid beta peptides, primarily recognized for their aggregation into plaques in the brains of individuals with Alzheimer’s disease. The specific sequence and structure of beta-amyloid protein 42 (1-7) contribute to its biological activity and potential implications in neurodegenerative processes.

Source

The beta-amyloid protein is produced through the proteolytic processing of the amyloid precursor protein by secretases, specifically beta-secretase and gamma-secretase. This process generates various forms of amyloid beta peptides, with beta-amyloid 42 being particularly relevant due to its higher aggregation propensity compared to shorter forms like beta-amyloid 40. The accumulation of these peptides is closely associated with neurodegenerative changes observed in Alzheimer’s disease patients .

Classification

Human beta-amyloid protein 42 (1-7) falls under the classification of neuropeptides and is categorized as an amyloidogenic peptide. It is primarily studied within the context of neurobiology and Alzheimer's disease research due to its implications in plaque formation and neurotoxicity.

Synthesis Analysis

Methods

The synthesis of human beta-amyloid protein 42 (1-7) can be achieved through several methods, including:

  1. Chemical Synthesis: This involves solid-phase peptide synthesis techniques that allow for precise control over the sequence and modifications of the peptide.
  2. Recombinant Expression: Utilizing genetically modified organisms to produce the peptide through cellular machinery, allowing for larger quantities and potential post-translational modifications.

Technical Details

The initial step in synthesizing human beta-amyloid protein 42 (1-7) typically involves monomerization to eliminate any pre-existing aggregates. For instance, strong solvents such as hexafluoroisopropanol can be used to solubilize and purify the peptide before it undergoes further aggregation protocols . The final product can be analyzed using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy to confirm its identity and purity.

Molecular Structure Analysis

Structure

The molecular structure of human beta-amyloid protein 42 (1-7) consists of a sequence of seven amino acids derived from the larger beta-amyloid 42 peptide. The specific amino acid sequence contributes to its secondary structure, which can include alpha-helical or beta-sheet conformations depending on environmental conditions.

Data

The molecular formula for human beta-amyloid protein 42 (1-7) can be represented as C₄₁H₅₉N₉O₁₁S, with a molecular weight typically around 4,600 Da. Structural studies often reveal that this fragment can adopt various conformations that influence its aggregation behavior .

Chemical Reactions Analysis

Reactions

Human beta-amyloid protein 42 (1-7) participates in several significant chemical reactions, primarily related to its aggregation into fibrils or plaques. These reactions are influenced by factors such as pH, temperature, and ionic strength.

Technical Details

In vitro studies demonstrate that under physiological conditions, human beta-amyloid protein 42 (1-7) can undergo conformational changes leading to oligomerization and fibrillogenesis. The aggregation process typically follows nucleation-dependent polymerization mechanisms where initial small aggregates serve as nuclei for further growth .

Mechanism of Action

Process

The mechanism by which human beta-amyloid protein 42 (1-7) exerts its effects involves several stages:

  1. Aggregation: The peptide tends to aggregate into soluble oligomers and insoluble fibrils.
  2. Neurotoxicity: These aggregates can disrupt cellular functions, leading to synaptic dysfunction and neuronal death.
  3. Inflammatory Responses: Accumulation of amyloid plaques can trigger inflammatory responses in surrounding glial cells, exacerbating neuronal damage.

Data

Research indicates that oligomeric forms of human beta-amyloid protein are particularly toxic to neurons, impacting synaptic integrity and promoting apoptotic pathways .

Physical and Chemical Properties Analysis

Physical Properties

Human beta-amyloid protein 42 (1-7) is generally a white to off-white powder when lyophilized. It is soluble in aqueous solutions at physiological pH but may precipitate under certain conditions conducive to aggregation.

Chemical Properties

The peptide exhibits properties typical of amyloidogenic proteins, including:

  • Hydrophobicity: Contributes to its tendency to aggregate.
  • Stability: Sensitive to temperature and pH variations; higher stability at lower temperatures.

Relevant analyses often include circular dichroism spectroscopy to assess secondary structure transitions during aggregation processes .

Applications

Scientific Uses

Human beta-amyloid protein 42 (1-7) has several applications in scientific research:

  1. Alzheimer's Disease Research: Used as a model system for studying amyloid aggregation mechanisms.
  2. Drug Development: Serves as a target for therapeutic interventions aimed at inhibiting aggregation or promoting clearance from the brain.
  3. Biomarker Studies: Investigated as a potential biomarker for early diagnosis or monitoring disease progression in Alzheimer’s disease patients.

Properties

CAS Number

310901-06-5

Product Name

Human beta-amyloid protein 42 (1-7)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid

Molecular Formula

C40H57N13O15S

Molecular Weight

888.9 g/mol

InChI

InChI=1S/C37H52N12O14/c1-18(44-31(57)21(38)14-28(52)53)30(56)45-23(9-10-27(50)51)33(59)47-24(12-19-6-3-2-4-7-19)34(60)46-22(8-5-11-42-37(39)40)32(58)48-25(13-20-16-41-17-43-20)35(61)49-26(36(62)63)15-29(54)55/h2-4,6-7,16-18,21-26H,5,8-15,38H2,1H3,(H,41,43)(H,44,57)(H,45,56)(H,46,60)(H,47,59)(H,48,58)(H,49,61)(H,50,51)(H,52,53)(H,54,55)(H,62,63)(H4,39,40,42)/t18-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

DJWGOQYXTJDBQP-TUPPIJDUSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Human beta-amyloid protein 42 (1-7); Vanutide;

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.